molecular formula C12H23NOSi B1398014 2-Triisopropylsilyloxazole CAS No. 433332-27-5

2-Triisopropylsilyloxazole

Cat. No. B1398014
M. Wt: 225.4 g/mol
InChI Key: PBDIANQBYUQMPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290457B2

Procedure details

2-Triisopropylsilanyl-oxazole (intermediate 16, 10 g, 44.365 mmol) is dissolved in 40 mL abs. diethylether under argon. The solution is cooled to −78° C. and n-butyllithium (1.6 M solution in hexane, 100 mL, 160 mmol) is added slowly at that temperature. After stirring for 1 h boronic acid triispropylester (12 mL, 52.193 mmol) 20 mL abs. THF is added slowly. The mixture is stirred for 2 h, and is warmed to r.t. The mixture is quenched with methanol. 2,3-Dihydroxy-2,3-dimethylbutane (pinacole, 5.243 g, 44.365 mmol) is dissolved in 10 mL THF and injected to the mixture at 18° C. within 3 min. The mixture is acidified to pH 5 with acetic acid and stirred for 12 h. After addition of 150 mL diethylether and filtration over silica gel, the solvent is evaporated in vacuo. Yield: 15.2 g; ESI mass spectrum: [M+H]+=352; retention time HPLC: 1.334 min (HPLC method Z001_002).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5.243 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
150 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH:1]([Si:4]([CH:13]([CH3:15])[CH3:14])([CH:10]([CH3:12])[CH3:11])[C:5]1[O:6][CH:7]=[CH:8][N:9]=1)([CH3:3])[CH3:2].C([Li])CCC.[BH:21]([OH:23])[OH:22].O[C:25]([CH3:31])([C:27](O)([CH3:29])[CH3:28])[CH3:26]>C1COCC1.C(OCC)C.C(O)(=O)C>[CH3:26][C:25]1([CH3:31])[C:27]([CH3:29])([CH3:28])[O:23][B:21]([C:7]2[O:6][C:5]([Si:4]([CH:1]([CH3:3])[CH3:2])([CH:10]([CH3:12])[CH3:11])[CH:13]([CH3:15])[CH3:14])=[N:9][CH:8]=2)[O:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)[Si](C=1OC=CN1)(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Si](C=1OC=CN1)(C(C)C)C(C)C
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Five
Name
Quantity
5.243 g
Type
reactant
Smiles
OC(C)(C(C)(C)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is warmed to r.t
CUSTOM
Type
CUSTOM
Details
The mixture is quenched with methanol
WAIT
Type
WAIT
Details
injected to the mixture at 18° C. within 3 min
Duration
3 min
STIRRING
Type
STIRRING
Details
stirred for 12 h
Duration
12 h
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
1.334 min (HPLC method Z001_002)
Duration
1.334 min

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1(OB(OC1(C)C)C1=CN=C(O1)[Si](C(C)C)(C(C)C)C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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